molecular formula C18H16O6 B2449313 5-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid CAS No. 1219581-44-8

5-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid

Cat. No.: B2449313
CAS No.: 1219581-44-8
M. Wt: 328.32
InChI Key: OKUGFHVUQJMROA-UHFFFAOYSA-N
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Description

5-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid: is a complex organic compound that features a unique combination of a furoic acid moiety and a chromen-2-one derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid typically involves the following steps:

    Formation of the Chromen-2-one Derivative: The chromen-2-one derivative can be synthesized by reacting 3,4,7-trimethylcoumarin with appropriate reagents under controlled conditions.

    Esterification: The chromen-2-one derivative is then esterified with a suitable alcohol to form the intermediate ester.

    Hydrolysis and Coupling: The ester is hydrolyzed to form the corresponding acid, which is then coupled with 2-furoic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furoic acid moiety.

    Reduction: Reduction reactions can occur at the chromen-2-one ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the methyl groups on the chromen-2-one ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the furoic acid moiety.

    Reduction: Dihydro derivatives of the chromen-2-one ring.

    Substitution: Substituted derivatives at the methyl groups on the chromen-2-one ring.

Scientific Research Applications

5-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid
  • 3-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid

Uniqueness

  • The specific positioning of the furoic acid moiety and the chromen-2-one derivative in 5-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid imparts unique chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

5-[(3,4,7-trimethyl-2-oxochromen-5-yl)oxymethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-9-6-14(22-8-12-4-5-13(23-12)17(19)20)16-10(2)11(3)18(21)24-15(16)7-9/h4-7H,8H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUGFHVUQJMROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC3=CC=C(O3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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